

"4-(Difluoromethoxy)-2-nitroaniline" as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)-2-nitroaniline

Cat. No.: B3025321

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Application Notes: 4-(Difluoromethoxy)-2-nitroaniline in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety, acting as a bioisostere for hydroxyl, thiol, or amino groups while improving metabolic stability and membrane permeability.^{[1][2][3][4]} **4-(Difluoromethoxy)-2-nitroaniline**

is a key building block that leverages the unique properties of this group. Its trifunctional nature—possessing a difluoromethoxy group, a reducible nitro group, and a reactive aniline group—makes it a versatile precursor for a diverse range of complex molecules, especially nitrogen-containing heterocycles prevalent in pharmaceuticals.

^{[1][5]}

Physicochemical Properties and Medicinal Chemistry Relevance

The utility of **4-(Difluoromethoxy)-2-nitroaniline** in medicinal chemistry is rooted in the distinct contributions of its functional groups:

- Difluoromethoxy Group (-OCHF₂): This group is a lipophilic hydrogen bond donor that can enhance binding affinity to target proteins.^{[1][2]} Its primary advantage is the significant

metabolic stability it confers to parent molecules by blocking sites susceptible to cytochrome P450 monooxygenase degradation, which can extend the half-life and therapeutic efficacy of a drug.[1][4][6]

- Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety influences the electronic distribution of the aromatic ring.[1] Its most critical function in synthesis is its ability to be readily reduced to an amine, providing a pathway to create ortho-diamino benzene derivatives.[1][5]
- Aniline Group (-NH₂): The amino group can undergo typical reactions such as acylation and alkylation.[1] The ortho-positioning of the amino and nitro groups is particularly advantageous for the synthesis of fused heterocyclic systems like benzimidazoles, which are core structures in many pharmaceutical agents.[5]

Quantitative Data Summary

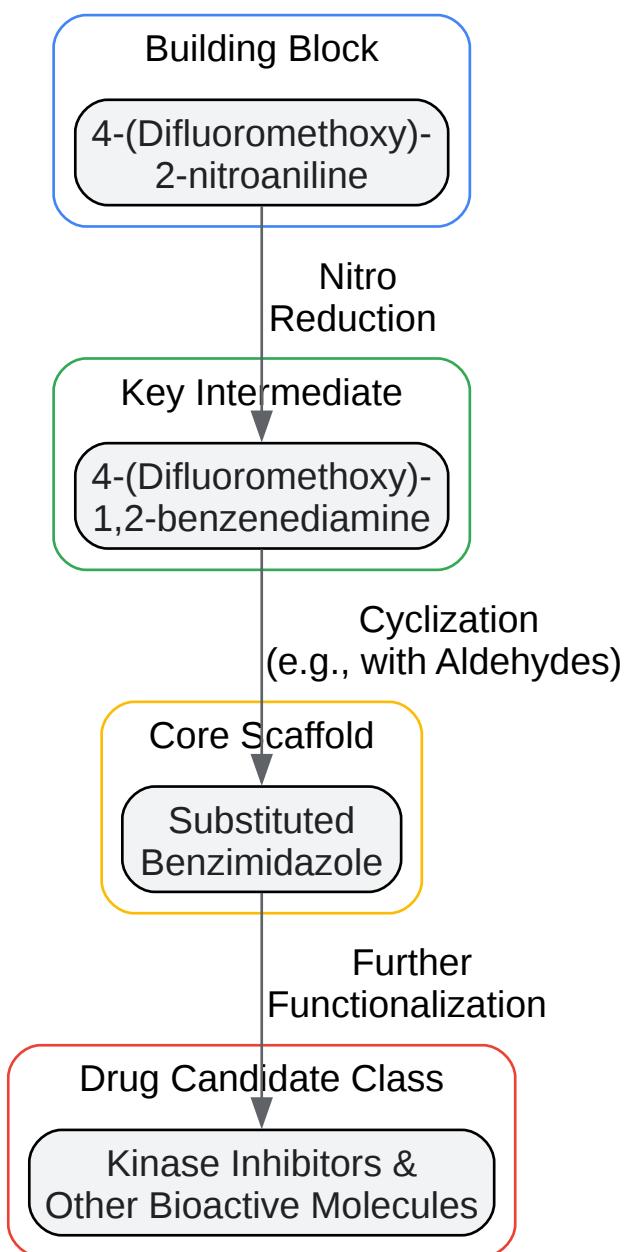
The predicted physicochemical properties of **4-(Difluoromethoxy)-2-nitroaniline** are summarized below, highlighting its drug-like characteristics.

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₂ N ₂ O ₃	[1][7][8]
Molecular Weight	204.13 g/mol	[1][7][8]
Boiling Point	330.0 ± 37.0 °C (Predicted)	[7][8][9]
Density	1.470 ± 0.06 g/cm ³ (Predicted)	[7][8][9]
pKa	-0.74 ± 0.10 (Predicted)	[7][8][9]
LogP	2.88 (Predicted)	[9]

Applications and Synthetic Utility

4-(Difluoromethoxy)-2-nitroaniline is a crucial intermediate in the synthesis of various biologically active compounds.

- Heterocyclic Synthesis: It is a primary precursor for 4-(difluoromethoxy)-1,2-benzenediamine, the foundational element for constructing benzimidazole scaffolds.[5] These scaffolds are central to numerous therapeutic agents, including proton pump inhibitors (it is noted as a pantoprazole impurity) and kinase inhibitors.[5][10]
- Kinase Inhibitors: The benzimidazole core derived from this building block is featured in various kinase inhibitors.[11] Kinases are critical targets in oncology, and modifying the benzimidazole scaffold allows for the fine-tuning of selectivity and potency against specific kinases, such as those in the PI3K/AKT pathway.[11][12]



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General workflow for drug development.

Protocols

Protocol 1: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline via Nitration

This protocol describes the synthesis of the title compound starting from 4-(difluoromethoxy)aniline, a method noted for its high yield.[1]

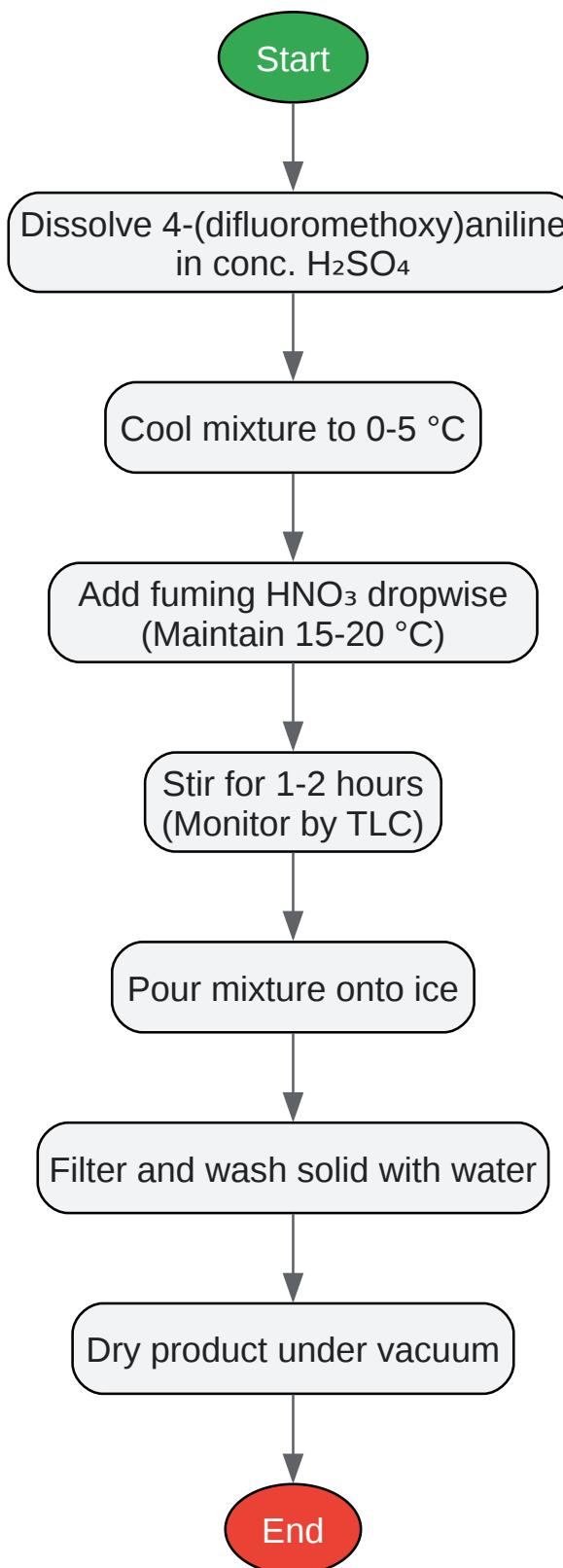
Materials:

- 4-(difluoromethoxy)aniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Fuming Nitric Acid (HNO_3)
- Ice bath
- Round-bottom flask with magnetic stirrer
- Dropping funnel

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 4-(difluoromethoxy)aniline in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice bath.
- Nitration: Add fuming nitric acid dropwise to the cooled solution via a dropping funnel, ensuring the temperature is maintained between 15–20°C.[1] Vigorous stirring is essential during the addition.
- Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

- Isolation: The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under a vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-(difluoromethoxy)-2-nitroaniline**. An 89% yield can be achieved with this method.[\[1\]](#)

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Workflow for the synthesis of the title compound.

Protocol 2: Reduction of 4-(Difluoromethoxy)-2-nitroaniline

This protocol details the catalytic hydrogenation of the nitro group to form 4-(difluoromethoxy)-1,2-benzenediamine, a critical precursor for heterocyclic synthesis.[\[5\]](#)

Materials:

- **4-(Difluoromethoxy)-2-nitroaniline**
- Palladium on Carbon (10% Pd/C)
- Ethanol or Methanol
- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Hydrogen (H₂) gas source
- Celite or another filtration aid

Procedure:

- Reaction Setup: To a hydrogenation vessel, add **4-(Difluoromethoxy)-2-nitroaniline** and a suitable solvent such as ethanol.
- Catalyst Addition: Carefully add 10% Palladium on Carbon (typically 5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-4 atm) and stir the mixture vigorously at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.
- Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

- Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
- Purification: Concentrate the filtrate under reduced pressure to yield crude 4-(difluoromethoxy)-1,2-benzenediamine, which is often used in the next step without further purification.

Protocol 3: One-Pot Synthesis of 2-Substituted-5-(difluoromethoxy)benzimidazoles

This protocol describes an efficient one-pot reductive cyclization to form the benzimidazole scaffold directly from **4-(Difluoromethoxy)-2-nitroaniline**.^[5]

Materials:

- **4-(Difluoromethoxy)-2-nitroaniline**
- An appropriate aldehyde (R-CHO)
- Sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$)
- Solvent (e.g., DMF or Ethanol/Water mixture)
- Round-bottom flask with condenser

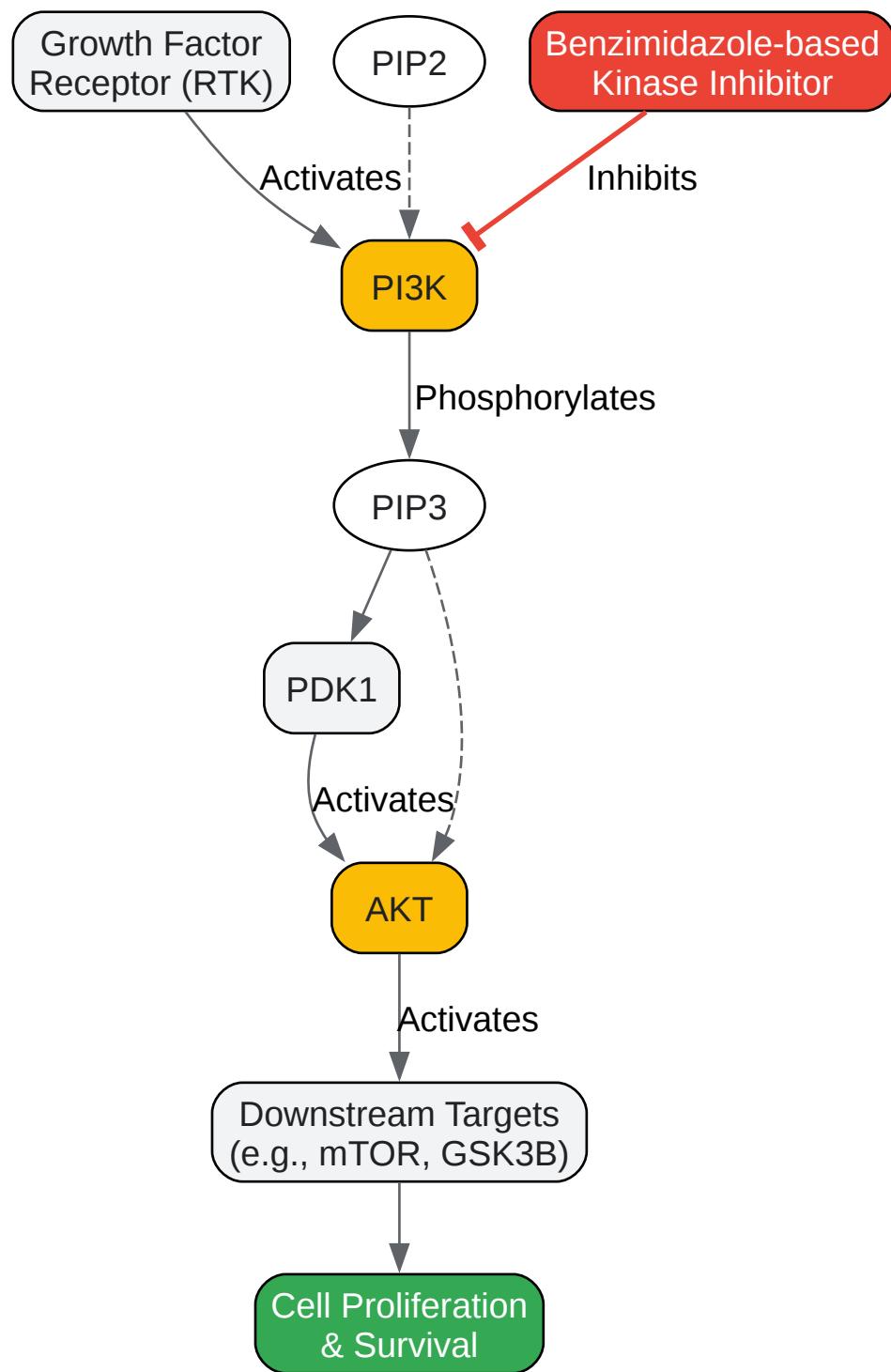
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **4-(Difluoromethoxy)-2-nitroaniline** and the desired aldehyde (1.1 equivalents) in the chosen solvent system.
- Reductive Cyclization: Heat the mixture (e.g., to 80-100 °C) and add sodium dithionite (3-4 equivalents) portion-wise over 30-60 minutes. The reaction is often accompanied by a color change.
- Reaction Monitoring: Continue heating the reaction mixture for an additional 1-3 hours after the addition is complete. Monitor the formation of the product by TLC.
- Work-up: Cool the reaction mixture to room temperature and pour it into water.

- Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted-5-(difluoromethoxy)benzimidazole.[5]

Context: Targeting a Relevant Signaling Pathway

Many kinase inhibitors synthesized from benzimidazole scaffolds target pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT pathway. The diagram below illustrates a simplified version of this pathway, where a synthesized inhibitor could act.



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Simplified PI3K/AKT signaling pathway.

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